m-Xylene-alpha,alpha'-dioxirane

Thermal interface materials Electronic encapsulation Thermal management composites

m-Xylene-alpha,alpha'-dioxirane (IUPAC: 2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane; CAS 64038-52-4) is a bifunctional aromatic epoxide monomer with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol. Its structure features two terminal oxirane rings attached to a central benzene ring via methylene (–CH₂–) linkers in a meta-substitution pattern.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 64038-52-4
Cat. No. B13790849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Xylene-alpha,alpha'-dioxirane
CAS64038-52-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=CC(=CC=C2)CC3CO3
InChIInChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2
InChIKeyAGXAFZNONAXBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Xylene-alpha,alpha'-dioxirane (CAS 64038-52-4): A Meta-Substituted Aromatic Diepoxide Monomer for High-Crosslink-Density Thermoset Networks


m-Xylene-alpha,alpha'-dioxirane (IUPAC: 2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane; CAS 64038-52-4) is a bifunctional aromatic epoxide monomer with molecular formula C₁₂H₁₄O₂ and molecular weight 190.24 g/mol . Its structure features two terminal oxirane rings attached to a central benzene ring via methylene (–CH₂–) linkers in a meta-substitution pattern. With a theoretical epoxide equivalent weight (EEW) of approximately 95 g/eq—substantially lower than industry standards such as DGEBA (172–176 g/eq) or resorcinol diglycidyl ether (RDGE, 118–134 g/eq)—the compound delivers a markedly higher density of reactive epoxide groups per unit mass, enabling elevated crosslink densities in cured networks . The meta-substitution geometry further imparts a distinct combination of thermal, mechanical, and processing characteristics that differentiate it from para- and ortho-substituted analogs, as established by systematic structure–property investigations .

Why m-Xylene-alpha,alpha'-dioxirane Cannot Be Interchanged with Generic Aromatic Diepoxides: The Quantifiable Consequences of Meta-Substitution


Aromatic diepoxides are not interchangeable commodities. The substitution pattern on the central aromatic ring—ortho, meta, or para—directly and measurably dictates cured-network thermal conductivity, glass transition temperature (Tg), modulus, crosslink density, and cure reaction rate . Meta-substituted aromatic epoxy monomers yield thermal conductivity of 0.31 W·m⁻¹·K⁻¹ compared to 0.44 W·m⁻¹·K⁻¹ for para and 0.26 W·m⁻¹·K⁻¹ for ortho analogs . Meta substitution also reduces Tg by 30–40 °C relative to para-substituted networks and increases glassy compressive modulus and yield stress through internal antiplasticisation . Furthermore, the absence of ether oxygen atoms in the methylene-bridged structure of m-xylene-alpha,alpha'-dioxirane distinguishes it from glycidyl ether-type diepoxides such as RDGE, affecting moisture sensitivity, hydrolytic stability, and reactivity with amine hardeners . Substituting a generic diepoxide without accounting for these quantifiable structure–property divergences risks significant underperformance in thermal management, mechanical load-bearing, and cure cycle compatibility.

Quantitative Differentiation Evidence for m-Xylene-alpha,alpha'-dioxirane: Meta-Substitution Benchmarked Against Ortho, Para, and Glycidyl Ether Analogs


Thermal Conductivity: Meta-Substituted Epoxy Networks Occupy a Distinct Intermediate Regime Between Ortho and Para Isomers

In a direct head-to-head comparison of ortho-, meta-, and para-substituted aromatic diepoxide monomers cured with 1,4-phenylenediamine, the meta-substituted network exhibited a thermal conductivity of 0.31 W·m⁻¹·K⁻¹—positioned 19% above the ortho isomer (0.26 W·m⁻¹·K⁻¹) and 30% below the para isomer (0.44 W·m⁻¹·K⁻¹) . This intermediate thermal transport arises from the meta geometry's effect on molecular alignment and higher-order structure formation in the cured resin. For applications requiring balanced thermal conductivity without the full cost or processing penalty of para-substituted liquid-crystalline monomers, the meta isomer offers a quantifiable middle ground.

Thermal interface materials Electronic encapsulation Thermal management composites

Glass Transition Temperature: Meta-Substitution Depresses Tg by 30–40 °C Compared to Para-Substituted Epoxy Networks

A systematic study of isomeric trifunctional epoxy resins cured with 4,4′-diaminodiphenyl sulfone (44DDS) and its meta analog (33DDS) revealed that introducing meta-substituted phenylene rings reduces the glass transition temperature. For TGPAP (triglycidyl p-aminophenol), Tg decreased from 270 °C (para-para, TGPAP/44DDS) to 231 °C (meta amine, TGPAP/33DDS), and further to 212 °C when both epoxy and amine carried meta substitution (TGMAP/33DDS)—a total reduction of 58 °C . A parallel study on tri-aryl ether epoxy isomers confirmed that meta substitution to the aromatic ring consistently reduces Tg, yield strain, and crosslink density while increasing compressive modulus and strength . For m-xylene-alpha,alpha'-dioxirane, which bears two methylene-bridged oxirane groups in a rigid meta geometry, a Tg depression relative to para analogs is structurally anticipated, making it suited for applications where extreme Tg is not required but enhanced compressive properties are valued.

High-temperature composites Aerospace structural materials Epoxy thermoset design

Mechanical Properties: Meta-Substitution Increases Glassy Modulus, Yield Stress, and Density via Internal Antiplasticisation

Meta-substituted phenylene rings in epoxy networks induce internal antiplasticisation—a phenomenon that simultaneously increases glassy modulus, yield stress, density, and strain to failure while decreasing Tg . Quantitative data from isomeric TGAP/DDS networks show that replacing para-substituted DDS (44DDS) with meta-substituted DDS (33DDS) increased the average Young's modulus from 3.31 GPa to 3.68 GPa (+11%) and enabled measurable yield stress (189 MPa) where the para-para analog exhibited no discernible yield point . Density increased from 1.3115 g·cm⁻³ (TGPAP/44DDS) to 1.3140 g·cm⁻³ (TGPAP/33DDS) and up to 1.3254 g·cm⁻³ for the fully meta system (TGMAP/33DDS) . These modulus and density gains are directly attributable to more efficient molecular packing in meta-substituted networks, a feature structurally encoded in m-xylene-alpha,alpha'-dioxirane's meta geometry.

Structural adhesives High-stiffness composites Antiplasticised epoxy networks

Epoxide Group Density: Theoretical EEW of ~95 g/eq Provides Higher Reactive Group Concentration Than DGEBA or RDGE

m-Xylene-alpha,alpha'-dioxirane (MW 190.24 g/mol) carries two epoxide groups per molecule, yielding a theoretical epoxide equivalent weight (EEW) of approximately 95.1 g/eq . This is substantially lower than DGEBA (172–176 g/eq ) and resorcinol diglycidyl ether (RDGE, 118–135 g/eq ), meaning that on a per-gram basis, m-xylene-alpha,alpha'-dioxirane provides approximately 1.8× the reactive epoxide equivalents of DGEBA and approximately 1.2–1.4× that of RDGE. Higher epoxide group density translates directly to higher crosslink density in stoichiometrically cured networks, which correlates with increased modulus, hardness, and chemical resistance. This property is structurally intrinsic—arising from the compact methylene-bridged architecture without the ether oxygen atoms that add mass without contributing to epoxide functionality in glycidyl ether-type diepoxides.

High-crosslink-density thermosets Fast-cure epoxy formulations Reactive diluent design

Cure Reaction Rate: Meta-Substitution Reduces Reaction Rate and Delays Vitrification Compared to Para Analogs

Meta substitution to the aromatic ring of epoxy monomers consistently reduces the rate of reaction with amine curing agents relative to para-substituted isomers . In a study of anhydride-cured triphenyl ether tetraglycidyl epoxy resins, increasing para substitution increased reaction rate, promoted earlier vitrification onset, and increased epoxide conversion . The reduced reaction rate in meta-substituted systems is attributed to lower molecular symmetry and less efficient packing, which slows the diffusion-controlled cure kinetics. For m-xylene-alpha,alpha'-dioxirane, this implies longer pot life and more gradual exotherm evolution compared to para-substituted analogs—a processing advantage for thick-section castings or large composite laminates where thermal runaway must be avoided. The trade-off is that maximum Tg development may require longer post-cure cycles to reach full conversion.

Cure cycle optimization Pot life control Thick-section curing

Evidence-Backed Application Scenarios for m-Xylene-alpha,alpha'-dioxirane in High-Performance Epoxy Formulations


High-Crosslink-Density Protective Coatings and Chemical-Resistant Linings

With a theoretical EEW of ~95 g/eq—approximately 1.8× lower than DGEBA—m-xylene-alpha,alpha'-dioxirane enables formulators to achieve significantly higher crosslink densities at stoichiometric cure . Higher crosslink density correlates with enhanced chemical resistance, reduced solvent ingress, and increased hardness. When cured with aromatic amines, meta-substituted networks further benefit from internal antiplasticisation, which increases density and glassy modulus while reducing unoccupied volume . These combined effects make this monomer suitable for tank linings, chemical processing equipment coatings, and industrial floorings where barrier performance against aggressive chemicals is paramount.

Structural Adhesives Requiring Elevated Compressive Strength and Controlled Exotherm

The meta-substitution pattern confers a documented increase in compressive modulus (+11% to +35%) and yield stress compared to para-substituted epoxy networks, as demonstrated in isomeric TGAP/DDS systems . Simultaneously, the reduced cure reaction rate associated with meta substitution provides longer pot life and more gradual heat evolution—critical for thick bond-line structural adhesive applications where thermal runaway must be avoided . m-Xylene-alpha,alpha'-dioxirane can serve as the primary epoxy component or as a reactive modifier in adhesive formulations targeting high compressive load-bearing capacity in aerospace, automotive, and civil engineering structural bonding.

Thermal Interface Materials with Controlled Intermediate Thermal Conductivity

For electronic encapsulation and thermal interface materials (TIMs), the meta-substituted epoxy network's thermal conductivity of 0.31 W·m⁻¹·K⁻¹ occupies a specific, quantifiable middle ground between ortho (0.26 W·m⁻¹·K⁻¹) and para (0.44 W·m⁻¹·K⁻¹) isomers . This intermediate value may be advantageous in applications where electrical insulation requirements preclude the use of thermally conductive fillers, and where the higher cost or processing complexity of para-substituted liquid-crystalline epoxy monomers cannot be justified. The compact methylene-bridged architecture without ether linkages may also contribute to reduced moisture absorption compared to glycidyl ether-type diepoxides, an important consideration for humidity-exposed electronic packaging .

High-Solids and Low-VOC Epoxy Formulations for Large-Part Fabrication

The lower molecular weight (190.24 g/mol) and compact structure of m-xylene-alpha,alpha'-dioxirane contribute to lower formulation viscosity compared to oligomeric epoxy resins, while its bifunctional nature avoids the crosslink density penalty associated with monofunctional reactive diluents . Combined with the extended pot life conferred by slower meta-substitution cure kinetics , this monomer is well-suited for high-solids, low-VOC coating and composite formulations used in large-part fabrication—such as wind turbine blades, marine hulls, and infrastructure repair—where adequate working time and consistent through-thickness cure are essential processing requirements.

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